molecular formula C21H22N2O3S B297429 5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297429
M. Wt: 382.5 g/mol
InChI Key: FUCHISNAWDUQCJ-YOTBKHOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative compound that has gained significant attention in scientific research due to its promising pharmacological properties. This compound has been synthesized using various methods and has shown potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For instance, it has been reported to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum pharmacological activity. This compound has been reported to exhibit various pharmacological properties, which makes it a useful tool for studying different diseases and conditions. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One of the potential areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.

Synthesis Methods

The synthesis of 5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been reported using various methods. One of the commonly used methods involves the reaction of 2-[(2,6-dimethylphenyl)imino]thiazolidin-4-one with 2,3-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction yields 5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one as a yellow solid.

Scientific Research Applications

5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown promising pharmacological properties in various scientific research studies. This compound has been reported to exhibit anti-inflammatory, antimicrobial, antitumor, antidiabetic, and antioxidant activities. It has also been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-13-8-6-9-14(2)18(13)22-21-23(3)20(24)17(27-21)12-15-10-7-11-16(25-4)19(15)26-5/h6-12H,1-5H3/b17-12+,22-21?

InChI Key

FUCHISNAWDUQCJ-YOTBKHOGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/S2)C

SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2)C

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2)C

Origin of Product

United States

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